
OD38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OD38 is a novel potent and selective receptor-interacting protein kinase 2 (ripk2) inhibitor
Aplicaciones Científicas De Investigación
Open Data in Science
- Overview : The concept of Open Data (OD) is crucial in the scientific community, facilitating the publication and re-use of data without barriers. This approach is vital for the progress of scholarship in the digital age (Murray-Rust, 2008).
Cell Cycle and Histone Transcription
- Significance in Cell Biology : The study of the Oct-1 coactivator, OCA-S, reveals its essential role in S phase-dependent histone H2B transcription. The p38 component of this complex, related to the nuclear form of glyceraldehyde-3-phosphate dehydrogenase, shows significant interaction with cell cycle regulators (Zheng, Roeder, & Luo, 2003).
Modulation of Cellular Pathways
- Cell Death Mechanisms : Okadaic acid (OA), a protein phosphatase inhibitor, demonstrates its role in inducing cell death via ROS and MAPK pathways, involving mitochondrial mediated caspase-dependent mechanisms. This highlights the complex interplay of cellular signaling in regulating cell survival (Ravindran et al., 2011).
Genetic Factors in Autism
- Neurogenetics : Research into the CD38 gene, which affects oxytocin secretion, provides insights into neural processing of social stimuli. This gene variation's association with autism spectrum disorders underlines the genetic influences in neuropsychiatric conditions (Sauer et al., 2012).
Breast Cancer Research
- Anti-Cancer Properties : Oldenlandia diffusa (OD) is investigated for its anti-breast cancer effects. This study demonstrates its role in suppressing metastatic potential and inducing apoptosis in breast cancer cells, highlighting the importance of traditional medicine in modern cancer therapy (Chung et al., 2017).
Gene Therapy in Cardiovascular Tissues
- Advances in Gene Therapy : The development of a method for oligodeoxynucleotide (ODN) transfection into cardiovascular tissues showcases potential applications in genetic engineering of bypass grafts and treating cardiac diseases (Mann et al., 1999).
mdr1 mRNA Expression in Leukemia Cells
- Diagnostic Applications : The study of radiolabeled antisense oligonucleotide in detecting mdr1 mRNA expression in leukemia cells offers avenues for targeted gene imaging and understanding drug resistance mechanisms (Bai et al., 2004).
Propiedades
Número CAS |
1638644-63-9 |
|---|---|
Nombre IUPAC |
(13Z,14E)-6-Oxa-3,9-diaza-1(3,5)-pyrazolo[1,5-a]pyrimidina-2(4,2)-pyridinacyclononaphane |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
OD38; OD 38; OD-38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



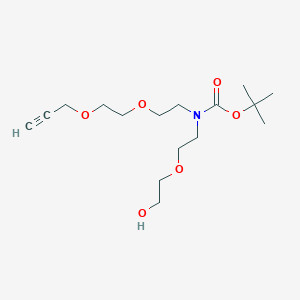
![3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-](/img/structure/B609633.png)
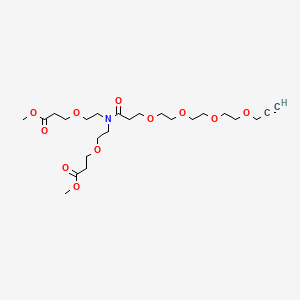
![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)
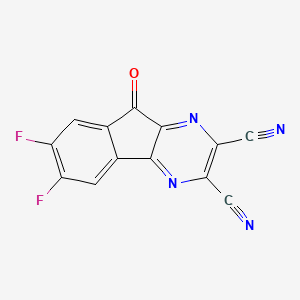
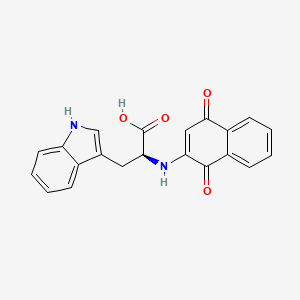
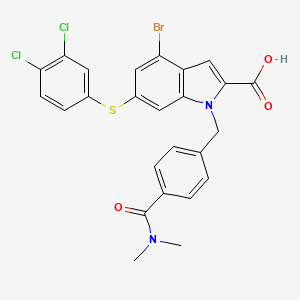
![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)
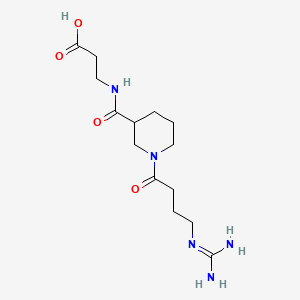
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)